molecular formula C11H8FNO2 B13503002 Methyl 6-fluoroquinoline-4-carboxylate

Methyl 6-fluoroquinoline-4-carboxylate

Cat. No.: B13503002
M. Wt: 205.18 g/mol
InChI Key: VLXVKGYFNNGRBF-UHFFFAOYSA-N
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Description

Methyl 6-fluoroquinoline-4-carboxylate is a fluorinated quinoline derivative characterized by a fluorine atom at the 6-position and a methyl ester group at the 4-carboxylate position. Quinolines are heterocyclic aromatic compounds with a broad range of applications in medicinal chemistry, materials science, and agrochemicals. The fluorine substituent enhances electronic properties and metabolic stability, while the ester group modulates solubility and reactivity.

Properties

Molecular Formula

C11H8FNO2

Molecular Weight

205.18 g/mol

IUPAC Name

methyl 6-fluoroquinoline-4-carboxylate

InChI

InChI=1S/C11H8FNO2/c1-15-11(14)8-4-5-13-10-3-2-7(12)6-9(8)10/h2-6H,1H3

InChI Key

VLXVKGYFNNGRBF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=C(C=CC2=NC=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-fluoroquinoline-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-fluoroaniline with suitable reagents to form the quinoline ring. For example, the Vilsmeier-Haack reaction can be employed to introduce formyl groups, followed by cyclization to form the quinoline core .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to make the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-fluoroquinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Nucleophilic Substitution: Formation of various substituted quinolines.

    Oxidation: Formation of quinoline N-oxides.

    Reduction: Formation of dihydroquinolines.

Scientific Research Applications

Methyl 6-fluoroquinoline-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new antibiotics and anticancer agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 6-fluoroquinoline-4-carboxylate involves its interaction with specific molecular targets. For example, in antibacterial applications, it may inhibit bacterial DNA gyrase, an enzyme crucial for DNA replication. This inhibition prevents bacterial cell division and leads to cell death. The compound’s fluorine atom enhances its ability to penetrate cell membranes and interact with target enzymes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between Methyl 6-fluoroquinoline-4-carboxylate and two closely related analogs:

Property This compound Methyl 4-chloro-6-methyl-2-(trifluoromethyl)quinoline-3-carboxylate Ethyl 4-(4-fluorophenyl)-6-methylquinoline-2-carboxylate
Molecular Formula C₁₂H₈FNO₂ (inferred) C₁₃H₉ClF₃NO₂ C₁₉H₁₆FNO₂
Molar Mass (g/mol) ~235.2 (estimated) 303.66 309.34
Substituents 6-F, 4-COOCH₃ 4-Cl, 6-CH₃, 2-CF₃, 3-COOCH₃ 4-(4-fluorophenyl), 6-CH₃, 2-COOCH₂CH₃
Key Functional Groups Fluoro, methyl ester Chloro, trifluoromethyl, methyl ester Fluorophenyl, ethyl ester
Electronic Effects Moderate electron-withdrawing (F) Strong electron-withdrawing (Cl, CF₃) Electron-withdrawing (F-phenyl) and donating (ethyl ester)
Potential Applications Antibacterial agents, kinase inhibitors Anticancer scaffolds (CF₃ enhances lipophilicity) Photovoltaic materials (fluorophenyl enhances conjugation)
2.1 Substituent Effects on Reactivity and Bioactivity
  • Fluorine vs. Chlorine/Trifluoromethyl: The 6-fluoro group in the target compound offers milder electron-withdrawing effects compared to the 4-chloro and 2-trifluoromethyl groups in .
  • Ester Group Variation : The methyl ester in the target compound may confer higher volatility and lower hydrolytic stability compared to the ethyl ester in . Ethyl esters generally exhibit prolonged metabolic half-lives due to slower enzymatic cleavage .

2.2 Crystallographic and Structural Insights
  • The trifluoromethyl group in likely induces steric hindrance, affecting crystal packing and hydrogen-bonding patterns. Tools like SHELXL () and ORTEP-III () are critical for resolving such structural complexities.
  • The fluorophenyl group in enhances π-π stacking interactions, a property leveraged in organic electronics. Similar analysis could apply to the target compound’s fluorine substituent .

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